1,2,3,4-Tetramethylcyclopenta-1,3-diene
Overview
Description
1,2,3,4-Tetramethylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14. It is a tetra-substituted derivative of cyclopentadiene, characterized by the presence of four methyl groups attached to the cyclopentadiene ring. This compound appears as a light yellow liquid and is known for its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
1,2,3,4-Tetramethylcyclopenta-1,3-diene is a tetrasubstituted 1,3-cyclopentadiene .
Mode of Action
As an organic compound, this compound can participate in various chemical reactions. It can form stable complexes with metals such as copper and zinc . It can also act as a catalyst, ligand activator, and cross-linking agent .
Biochemical Pathways
This compound is an intermediate in the conversion of ethylene to polyenes . It may also be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione .
Action Environment
This compound is sensitive to air and moisture . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . Environmental factors such as temperature, humidity, and exposure to light can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetramethylcyclopenta-1,3-diene plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of resin-bound tetramethylcyclopentadienes . The compound’s interactions with these biomolecules are primarily through its cyclopentadiene ring, which can participate in various chemical reactions, including Diels-Alder reactions and other cycloadditions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to fit into enzyme active sites, where it can either block or enhance enzyme activity, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylcyclopenta-1,3-diene can be synthesized from 2-cyclopenten-1-ol and 2,3,4,5-tetramethyl-2-cyclopentenone. The reaction involves the use of p-toluenesulfonic acid, diethyl ether, benzene, and lithium aluminum hydride as reagents . The process typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The compound is usually produced in sealed, dry environments at temperatures ranging from 2-8°C to prevent degradation and ensure stability .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to yield saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions include various substituted cyclopentadienes, ketones, alcohols, and saturated hydrocarbons .
Scientific Research Applications
1,2,3,4-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polyenes and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of resins, polymers, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,2,3,4-tetramethylcyclopenta-1,3-diene, which can influence its reactivity and applications.
2,3,4,5-Tetramethyl-2-cyclopentenone: A precursor in the synthesis of this compound, it shares similar structural features but differs in its functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2,3,4-tetramethylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPQQEYMXYCAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195277 | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4249-10-9 | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetramethylcyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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